Acetyltrimethylsilane
Overview
Description
Acetyltrimethylsilane is an organosilicon compound with the chemical formula (CH₃)₃SiCOCH₃. It is commonly used as a protective agent for alcohols and amines in organic synthesis. This compound is also utilized as a reagent in various reactions, including trimethylsilylation, condensation, carbon-carbon bond formation, and reductive amination reactions .
Mechanism of Action
Target of Action
Acetyltrimethylsilane is an organosilicon compound that is commonly used as a protective agent for alcohols and amines in organic synthesis . It is also used as a reagent in various reactions, which includes trimethylsilylation, condensation, carbon-carbon bond formation, and reductive amination reactions .
Mode of Action
This compound can be used as a reagent in the synthesis of dihydrophenanthrenes via a C-C insertion reaction . It is also used as a source of carbanion in the synthesis of unsymmetrical biaryls by carbanion-induced ring transformation of 2H-pyran-2-ones under mild basic conditions .
Biochemical Pathways
It is known to be involved in various reactions, including trimethylsilylation, condensation, carbon-carbon bond formation, and reductive amination reactions .
Result of Action
The result of this compound’s action is the synthesis of dihydrophenanthrenes and unsymmetrical biaryls . These compounds are key synthons for a large number of silicon-containing drugs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the use of biocompatible water-immiscible ionic liquids (ILs) in a biphasic reaction system has been shown to improve the efficiency of the biocatalytic anti-Prelog enantioselective reduction of this compound . This approach also enhances the operational stability of the cells compared to an IL-free aqueous system .
Biochemical Analysis
Biochemical Properties
Acetyltrimethylsilane is involved in various biochemical reactions. It serves as a source of carbanion in the synthesis of unsymmetrical biaryls by carbanion-induced ring transformation of 2 H -pyran-2-ones under mild basic conditions
Cellular Effects
It is known that the substrate this compound and its product exert pronounced toxicity to certain cells
Molecular Mechanism
It is known to participate in various reactions, including trimethylsilylation, condensation, carbon-carbon bond formation, and reductive amination reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyltrimethylsilane is typically synthesized by reacting trimethylchlorosilane with acetic anhydride. The reaction conditions can be adjusted according to the needs of the laboratory . Another method involves the oxidation of 1-trimethylsilylethanol .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction between trimethylchlorosilane and acetic anhydride is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetyltrimethylsilane undergoes various types of reactions, including:
Condensation: this compound can participate in condensation reactions to form larger molecules.
Carbon-Carbon Bond Formation: It is used in reactions that form carbon-carbon bonds, such as the synthesis of dihydrophenanthrenes via a C-C insertion reaction.
Reductive Amination: This reaction involves the conversion of a carbonyl group to an amine using a reducing agent.
Common Reagents and Conditions
Common reagents used in reactions with this compound include chlorotrimethylsilane, tert-butyllithium, and various acids and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include dihydrophenanthrenes, unsymmetrical biaryls, and various silicon-containing compounds .
Scientific Research Applications
Acetyltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of silicon-containing compounds.
Biology: this compound is used in the modification of biomolecules to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used as a lubricant and waterproofing agent in the textile and paper industries.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used in similar reactions but with different reactivity and applications.
Trimethylsilyl Cyanide: Another organosilicon compound with distinct uses in organic synthesis.
Tris(trimethylsilyl)silane: Used as a reducing agent in organic synthesis.
Uniqueness
Acetyltrimethylsilane is unique due to its ability to act as both a protective agent and a reagent in various organic reactions. Its versatility and stability make it a valuable compound in both laboratory and industrial settings .
Properties
IUPAC Name |
1-trimethylsilylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-5(6)7(2,3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDWSDBFBCDPNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13411-48-8 | |
Record name | Acetyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acetyltrimethylsilane?
A1: The molecular formula of this compound is C5H12OSi, and its molecular weight is 116.23 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques, including mass spectrometry and infrared spectroscopy . These techniques provide insights into its fragmentation pattern, functional groups, and bonding characteristics.
Q3: What is the keto-enol equilibrium constant (pKE) of this compound in aqueous solution?
A3: The pKE of this compound has been determined to be 4.89, indicating that the keto form is favored in aqueous solution .
Q4: How is this compound used in the synthesis of gem-difluoroanalogues of monoterpenes?
A4: this compound reacts with trifluoromethyltrimethylsilane to generate an enol silyl ether, a key intermediate in the synthesis of 3,3-difluoro-6-methylhept-5-en-2-one. This ketone is a versatile precursor for synthesizing 4,4-difluoroterpenes, including difluorolinalool and difluorogeraniol .
Q5: Can this compound be used as a carbanion source in organic synthesis?
A5: Yes, this compound can act as a carbanion source in reactions with 2H-pyran-2-ones, leading to the formation of unsymmetrical biaryls . This approach provides a unique route to diversely substituted biaryls, important structural motifs in pharmaceuticals and materials science.
Q6: How is this compound employed in the synthesis of α-(trimethylsilyl)allenyl ketones?
A6: α-(Trimethylsilyl)allenyl ketones can be efficiently synthesized through a one-pot reaction involving propargylic chlorides and this compound . This reaction offers a streamlined approach to these valuable synthetic intermediates.
Q7: Describe the use of this compound in palladium-catalyzed acetylation reactions.
A7: this compound serves as an acyl anion equivalent in palladium-catalyzed coupling reactions with aryl bromides. This methodology enables the efficient synthesis of aryl methyl ketones, offering a valuable alternative to traditional Friedel-Crafts acylation .
Q8: How does this compound participate in tandem aldol-Tishchenko reactions?
A8: The enolate of this compound, generated by treatment with LDA, undergoes tandem aldol-Tishchenko reactions with aldehydes. This reaction sequence provides diastereoselective access to 1,3-diol derivatives, valuable building blocks in organic synthesis .
Q9: Can this compound be used as a substrate in biocatalytic asymmetric reduction?
A9: Yes, various microorganisms, including Candida parapsilosis and Rhodotorula sp. can reduce this compound asymmetrically to (R)- or (S)-1-trimethylsilylethanol, respectively. These chiral alcohols are valuable building blocks for synthesizing pharmaceuticals and agrochemicals.
Q10: How does the presence of a silicon atom in this compound affect its biocatalytic reduction?
A10: The silicon atom in this compound significantly influences its interaction with enzymes, often leading to higher reaction rates and enantioselectivities compared to its carbon analogue, 3,3-dimethyl-2-butanone . This highlights the potential of silicon-containing substrates for developing efficient biocatalytic processes.
Q11: What factors can impact the yield and enantioselectivity of this compound bioreduction?
A11: Several factors influence biocatalytic reduction, including:
- Microorganism/Enzyme Source: Different enzymes exhibit varying activities and selectivities towards this compound .
- Reaction Medium: Biphasic systems, organic solvents, and ionic liquids can significantly influence enzyme activity, stability, and selectivity .
- Carbon Source: The type and concentration of the carbon source in the culture medium can affect enzyme production and activity .
- Reaction Parameters: Optimizing parameters such as pH, temperature, substrate concentration, and enzyme loading is crucial for achieving high yields and enantioselectivities .
Q12: How does immobilization of biocatalysts affect the asymmetric reduction of this compound?
A12: Immobilization of enzymes or whole cells can enhance their stability and reusability in biocatalytic processes. For example, immobilizing Candida parapsilosis cells on calcium alginate improved the yield of (R)-1-trimethylsilylethanol compared to using free cells .
Q13: Can this compound be used in transcyanation reactions catalyzed by (R)-oxynitrilase?
A13: Yes, (R)-oxynitrilase from various plant sources effectively catalyzes the transcyanation of this compound with acetone cyanohydrin, yielding optically active (R)-2-trimethylsilyl-2-hydroxyl-propionitrile . This silicon-containing cyanohydrin is a valuable chiral building block.
Q14: What is the "silicon effect" observed in these biocatalytic transcyanation reactions?
A14: The presence of the silicon atom in this compound significantly enhances both the substrate conversion and the enantiomeric excess of the product compared to its carbon counterpart. This "silicon effect" highlights the unique influence of silicon on enzyme-substrate interactions .
Q15: Have there been computational studies on this compound and its reactions?
A15: Yes, theoretical calculations have been employed to study the basicity of phosphino(trimethylsilyl)carbenes, which are structurally related to this compound. These calculations provide insights into the pKa values of the corresponding conjugate acids and their reactivity with organic acids .
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